molecular formula C16H15FO B1343423 4'-Fluoro-3-(2-methylphenyl)propiophenone CAS No. 898789-48-5

4'-Fluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1343423
CAS No.: 898789-48-5
M. Wt: 242.29 g/mol
InChI Key: AKRXZDFUYWADNF-UHFFFAOYSA-N
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Description

4'-Fluoro-3-(2-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Fluoro-3-(2-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-3-(2-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXZDFUYWADNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644021
Record name 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-48-5
Record name 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-3-(2-methylphenyl)propiophenone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

4'-Fluoro-3-(2-methylphenyl)propiophenone belongs to the class of propiophenones, which are characterized by a phenyl ring attached to a propan-1-one chain. The structure of the title compound is distinguished by a fluorine atom at the para-position (4') of the phenyl ring of the propiophenone moiety and a 2-methylphenyl group at the 3-position of the propane chain.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The fluorine atom in 4'-Fluoro-3-(2-methylphenyl)propiophenone is expected to influence its electronic properties and reactivity.

While experimental data for the specific title compound is not available, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of 4'-Fluoro-3-(2-methylphenyl)propiophenone

PropertyPredicted Value/Information
Molecular Formula C₁₆H₁₅FO
Molecular Weight 242.29 g/mol
Appearance Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.
Solubility Expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Boiling Point Predicted to be above 250 °C at atmospheric pressure.
Melting Point If solid, likely to have a melting point below 100 °C. For comparison, 3-phenylpropiophenone has a melting point of 68-73 °C[3][4].

Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

A plausible and efficient method for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction[5][6][7]. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In this case, fluorobenzene would serve as the aromatic substrate and 3-(2-methylphenyl)propionyl chloride as the acylating agent.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Preparation of 3-(2-methylphenyl)propanoic acid: This can be achieved through various methods, such as the malonic ester synthesis starting from 2-methylbenzyl bromide.

  • Preparation of 3-(2-methylphenyl)propionyl chloride: The corresponding carboxylic acid is then converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Friedel-Crafts Acylation: The resulting acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for Friedel-Crafts acylation reactions[8].

Step 1: Synthesis of 3-(2-methylphenyl)propionyl chloride

  • To a solution of 3-(2-methylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2-methylphenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of 3-(2-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise.

  • The mixture is stirred for 15-30 minutes at 0 °C.

  • Then, a solution of fluorobenzene (1 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_workup Workup & Purification 3_2_methylphenyl_propanoic_acid 3-(2-Methylphenyl)propanoic Acid acyl_chloride 3-(2-Methylphenyl)propionyl Chloride 3_2_methylphenyl_propanoic_acid->acyl_chloride + SOCl2 in DCM SOCl2 Thionyl Chloride (SOCl2) Target_Compound 4'-Fluoro-3-(2-methylphenyl)propiophenone acyl_chloride->Target_Compound + Fluorobenzene + AlCl3 in DCM Fluorobenzene Fluorobenzene AlCl3 Aluminum Chloride (AlCl3) Workup Aqueous Workup Target_Compound->Workup Purification Column Chromatography Workup->Purification Final_Product 4'-Fluoro-3-(2-methylphenyl)propiophenone Purification->Final_Product Pure Product

Proposed synthesis workflow for 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Analytical Characterization

The structural elucidation of the synthesized 4'-Fluoro-3-(2-methylphenyl)propiophenone would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

    • Aromatic Protons: Two sets of signals for the two phenyl rings. The 4'-fluorophenyl group will show two multiplets (doublet of doublets or triplets) in the range of δ 7.0-8.1 ppm due to the fluorine coupling. The 2-methylphenyl group will exhibit multiplets in the range of δ 7.1-7.3 ppm.

    • Aliphatic Protons: Two triplets for the two methylene groups (-CH₂-CH₂-) of the propane chain, likely in the range of δ 2.8-3.3 ppm.

    • Methyl Protons: A singlet for the methyl group (-CH₃) on the phenyl ring, expected around δ 2.3 ppm.

    • For comparison, the ¹H NMR of 4'-fluoropropiophenone shows signals at approximately δ 7.98 (dd), 7.12 (t), 2.97 (q), and 1.22 (t) ppm[9].

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the different carbon environments.

    • Carbonyl Carbon: A signal for the ketone carbonyl group (C=O) is expected in the downfield region, around δ 195-200 ppm[10].

    • Aromatic Carbons: Multiple signals in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

    • Aliphatic Carbons: Signals for the two methylene carbons and the methyl carbon will appear in the upfield region (δ 20-40 ppm). For instance, in 4-methylacetophenone, the methyl carbon appears at δ 21.6 ppm[11].

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aryl ketone[12].

    • C-F Stretch: A strong absorption band in the range of 1100-1250 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

    • Aromatic C=C Bending: Signals in the fingerprint region (1450-1600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242.

    • Fragmentation: Common fragmentation patterns for propiophenones include the loss of an ethyl group (-CH₂CH₃) to give a stable acylium ion. For 4'-fluoropropiophenone, a major fragment is observed at m/z 123, corresponding to [F-C₆H₄-CO]⁺[9]. A similar fragmentation is expected for the title compound, leading to a fragment at m/z 123. Another likely fragmentation is the benzylic cleavage, resulting in a tropylium-type ion. The general fragmentation of propiophenone shows a base peak at m/z 105 ([C₆H₅CO]⁺) and another significant peak at m/z 77 ([C₆H₅]⁺)[13].

Analytical Workflow

Analytical_Workflow Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Check Purity Assessment (TLC, HPLC, GC-MS) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR Final_Characterization Complete Characterization Data NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization

General analytical workflow for the characterization of the target compound.

Potential Applications in Research and Development

While specific applications for 4'-Fluoro-3-(2-methylphenyl)propiophenone have not been reported, its structural features suggest potential utility in several areas, particularly in medicinal chemistry and materials science.

  • Drug Discovery: Fluorinated compounds are of significant interest in drug development[1][2]. Propiophenone derivatives can serve as scaffolds for the synthesis of various biologically active molecules. The title compound could be a precursor for the synthesis of novel compounds with potential activities as enzyme inhibitors, receptor antagonists, or other therapeutic agents. For example, fluorinated ketones have been investigated as inhibitors of serine and cysteine proteases[14][15].

  • Chemical Probes: The molecule could be used as a chemical probe to study biological pathways or as a building block in the synthesis of more complex molecular probes.

  • Materials Science: Aromatic ketones are used as photoinitiators in polymer chemistry. The fluorine substitution can modulate the photochemical properties, potentially leading to applications in photolithography or the synthesis of specialized fluorinated polymers with unique properties such as low surface energy and high thermal stability[16][17][18][19][20].

Conclusion

4'-Fluoro-3-(2-methylphenyl)propiophenone represents an interesting synthetic target with potential applications in various fields of chemical research. Although not a commercially cataloged compound, its synthesis is achievable through well-established methodologies like the Friedel-Crafts acylation. Its characterization would rely on standard spectroscopic techniques, and its predicted spectral data provide a useful reference for its identification. The presence of the fluorine atom and the substituted phenyl ring makes it a valuable scaffold for further chemical modifications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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  • NIST. (n.d.). β-Phenylpropiophenone. Retrieved January 27, 2026, from [Link]

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  • ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved January 27, 2026, from [Link]

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Sources

"4'-Fluoro-3-(2-methylphenyl)propiophenone" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Research Applications of 4'-Fluoro-3-(2-methylphenyl)propiophenone: A Novel Investigational Scaffold

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective research applications of 4'-Fluoro-3-(2-methylphenyl)propiophenone, a novel chemical entity with significant, yet underexplored, potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document provides a comprehensive analysis based on the well-established roles of its constituent chemical motifs: the propiophenone core, strategic fluorination, and 3-aryl substitution. By examining structurally analogous compounds and foundational chemical principles, we illuminate a strategic roadmap for its synthesis, characterization, and investigation as a versatile scaffold for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces.

Introduction: The Untapped Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical structures is paramount to identifying new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles. 4'-Fluoro-3-(2-methylphenyl)propiophenone represents such an unexplored scaffold. A systematic review of current chemical literature and databases reveals a notable absence of extensive research on this specific molecule, positioning it as a greenfield opportunity for synthetic and medicinal chemists.

The propiophenone backbone is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The strategic incorporation of a fluorine atom and a substituted aryl group suggests a deliberate design to modulate its physicochemical and pharmacological properties. This guide will deconstruct the molecule's architecture to forecast its potential applications and provide a hypothetical framework for its investigation.

Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties

The therapeutic potential of 4'-Fluoro-3-(2-methylphenyl)propiophenone can be inferred by dissecting its key structural features.

The Propiophenone Core: A Versatile Pharmacophore

The propiophenone moiety is a well-established building block in the synthesis of a wide array of biologically active compounds. Derivatives of propiophenone have demonstrated a broad spectrum of pharmacological activities, including:

  • Antidiabetic Agents: Certain propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities.[4]

  • Local Anesthetics: The propiophenone structure is found in clinically used local anesthetics like dyclonine.[5]

  • Muscle Relaxants: Substituted propiophenones are precursors to centrally acting skeletal muscle relaxants.[1]

  • Antimicrobial and Anti-inflammatory Agents: The propiophenone scaffold has been incorporated into molecules exhibiting antimicrobial and anti-inflammatory properties.[][7]

The 4'-Fluoro Substituent: Enhancing "Drug-likeness"

The introduction of a fluorine atom at the 4'-position of the phenyl ring is a common strategy in medicinal chemistry to enhance the parent molecule's drug-like properties.[8] Fluorine's high electronegativity and small atomic size can lead to:

  • Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[8][9]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

  • Increased Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.[8]

The 3-(2-Methylphenyl) Group: Modulating Steric and Electronic Properties

The presence of a 2-methylphenyl group at the 3-position of the propiophenone chain introduces an additional aromatic ring, which can significantly influence the molecule's three-dimensional shape and electronic distribution. This can lead to:

  • Novel Receptor Interactions: The second aryl ring provides an additional point of interaction with biological targets, potentially leading to new or enhanced pharmacological activities.

  • Conformational Restriction: The steric bulk of the 2-methylphenyl group may lock the molecule into a specific conformation that is favorable for binding to a particular receptor.

Predicted Physicochemical Properties

Based on the analysis of its structural components and data from analogous compounds, the following physicochemical properties can be predicted for 4'-Fluoro-3-(2-methylphenyl)propiophenone.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~256.3 g/mol Calculated based on the molecular formula C16H15FO. Similar to known biologically active small molecules.
Lipophilicity (LogP) Moderately lipophilicThe presence of two phenyl rings suggests a higher LogP, while the ketone and fluorine add some polarity. A balanced LogP is often desirable for good oral bioavailability.
Hydrogen Bond Donors 0The molecule lacks N-H or O-H bonds.
Hydrogen Bond Acceptors 1 (the carbonyl oxygen)The ketone group can act as a hydrogen bond acceptor, which is an important feature for receptor binding.
Polar Surface Area ~17.1 ŲBased on calculations for structurally similar compounds like 3',4'-Difluoro-3-(2-methylphenyl)propiophenone.[10] A low polar surface area generally correlates with good cell membrane permeability.
Reactivity The carbonyl group is susceptible to nucleophilic attack and reduction. The α-protons are acidic and can be deprotonated.These reactive sites are key for further chemical modifications and the synthesis of derivatives.

Potential Research Applications

Given its structural features, 4'-Fluoro-3-(2-methylphenyl)propiophenone is a promising candidate for investigation in several areas of drug discovery.

As a Precursor for Novel Heterocyclic Compounds

The propiophenone core can be readily cyclized to form a variety of heterocyclic systems with known pharmacological relevance, such as pyrazolines, isoxazoles, and thiazines.[11] The presence of the fluoro and 2-methylphenyl substituents could impart unique biological activities to these resulting heterocyclic derivatives.

Investigation as a Kinase Inhibitor

Many kinase inhibitors possess a substituted aromatic scaffold. The 3-arylpropiophenone structure could serve as a novel hinge-binding motif for various kinases implicated in cancer and inflammatory diseases.

Development of Novel Anti-inflammatory Agents

Substituted propiophenones have been explored for their anti-inflammatory potential.[7] The title compound could be screened for its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

Exploration as a Central Nervous System (CNS) Active Agent

The structural similarity to precursors of muscle relaxants and other CNS-active drugs suggests that 4'-Fluoro-3-(2-methylphenyl)propiophenone and its derivatives could be investigated for activity at CNS targets, such as GABA receptors or ion channels.[1]

Proposed Synthetic Pathway

A plausible synthetic route to 4'-Fluoro-3-(2-methylphenyl)propiophenone is a Friedel-Crafts acylation reaction.

Synthetic_Pathway A 2-Methylphenylacetic acid I1 2-Methylphenylacetyl chloride A->I1 Step 1: Acid chloride formation B Thionyl chloride (SOCl₂) C Fluorobenzene P 4'-Fluoro-3-(2-methylphenyl)propiophenone C->P Step 3: Friedel-Crafts Acylation D Aluminum chloride (AlCl₃) I2 Acylium ion intermediate I1->I2 Step 2: Acylium ion generation

Caption: Proposed Friedel-Crafts synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Experimental Protocol:
  • Step 1: Synthesis of 2-Methylphenylacetyl chloride.

    • To a solution of 2-methylphenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylphenylacetyl chloride.

  • Step 2: Friedel-Crafts Acylation.

    • In a separate flask, add aluminum chloride to an excess of fluorobenzene under an inert atmosphere.

    • Cool the mixture to 0 °C and slowly add the 2-methylphenylacetyl chloride.

    • Allow the reaction to stir at room temperature for several hours until completion, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Proposed Research Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological potential of this novel compound.

Research_Workflow S1 Synthesis & Purification S2 Structural Characterization (NMR, MS, IR) S1->S2 S3 In Vitro Cytotoxicity Assay (e.g., MTT) S2->S3 S4 Primary Biological Screening S3->S4 P1 Kinase Panel S4->P1 P2 GPCR Panel S4->P2 P3 Enzyme Inhibition Panel (e.g., COX, LOX) S4->P3 S5 Hit Identification S6 Secondary Assays & Dose-Response S5->S6 S7 Lead Optimization (SAR Studies) S6->S7 S8 In Vivo Efficacy & Toxicity Studies S7->S8 P1->S5 P2->S5 P3->S5

Caption: A systematic workflow for the biological evaluation of a novel compound.

Workflow Description:
  • Synthesis and Purification: Synthesize the target compound using the proposed method and ensure high purity (>95%) through appropriate purification techniques.

  • Structural Characterization: Confirm the structure and identity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

  • In Vitro Cytotoxicity: Assess the compound's general toxicity in relevant cell lines to determine a suitable concentration range for biological assays.

  • Primary Biological Screening: Screen the compound against a diverse panel of biological targets, such as a kinase panel, a G-protein coupled receptor (GPCR) panel, and key enzymes involved in inflammation.

  • Hit Identification: Analyze the screening data to identify any significant biological activity ("hits").

  • Secondary Assays and Dose-Response: For any identified hits, perform secondary, more specific assays to confirm the activity and determine the potency (e.g., IC₅₀ or EC₅₀) through dose-response studies.

  • Lead Optimization: If promising activity is confirmed, initiate structure-activity relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Studies: For optimized lead compounds, progress to in vivo models to evaluate efficacy and safety in a living organism.

Conclusion

While 4'-Fluoro-3-(2-methylphenyl)propiophenone is a largely unexplored molecule, a detailed analysis of its structural components strongly suggests its potential as a versatile scaffold in drug discovery. Its synthesis is achievable through established chemical reactions, and a systematic biological evaluation could uncover novel therapeutic applications. This technical guide provides a foundational roadmap for researchers to embark on the investigation of this promising new chemical entity, potentially leading to the development of next-generation therapeutics.

References

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  • Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 1993-1999.
  • Jose, J., & Mathew, T. V. (2025). Advances in the Catalytic Asymmetric Synthesis of Chiral α-Aryl Ketones. The Chemical Record, 25(11), e202500145.
  • MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available from: [Link]

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  • Google Patents. US4172097A - Production of propiophenone.
  • PubMed. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. Available from: [Link]

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  • National Institutes of Health. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Available from: [Link]

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  • KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Available from: [Link]

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Methodological & Application

Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful synthesis.

Introduction: The Significance of Fluorinated Propiophenones

Fluorinated organic compounds play a pivotal role in modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1] 4'-Fluoro-3-(2-methylphenyl)propiophenone, in particular, is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its structural features, including the fluorinated phenyl ring and the propiophenone core, make it a key building block in the exploration of new chemical entities.[3][4]

Synthetic Strategy: A Friedel-Crafts Acylation Approach

The synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone can be efficiently achieved through a Friedel-Crafts acylation reaction.[5][6][7] This classic yet powerful method involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][6] In this proposed protocol, we will utilize the acylation of 1-fluoro-2-methylbenzene with 3-phenylpropionyl chloride, catalyzed by aluminum chloride (AlCl₃).

The choice of Friedel-Crafts acylation is predicated on its high efficiency and selectivity for forming C-C bonds with aromatic rings.[5][7] The deactivating effect of the resulting ketone product prevents over-acylation, leading to a cleaner reaction profile and simplifying purification.[5]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates with the chlorine atom of 3-phenylpropionyl chloride, facilitating the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion.[6] This potent electrophile is then attacked by the electron-rich aromatic ring of 1-fluoro-2-methylbenzene to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by [AlCl₄]⁻ restores the aromaticity of the ring and yields the desired product, 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation (1-fluoro-2-methylbenzene, 3-phenylpropionyl chloride, AlCl3, DCM) Glassware Glassware Setup (Dry, under N2) Addition Slow Addition of 3-phenylpropionyl chloride Glassware->Addition Stirring Reaction Stirring (0°C to RT) Addition->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quenching Quenching with Ice-cold HCl Monitoring->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialPuritySupplier
1-Fluoro-2-methylbenzene≥99%Sigma-Aldrich
3-Phenylpropionyl chloride≥98%Sigma-Aldrich
Aluminum chloride (anhydrous)≥99%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl), 2M-Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)-Fisher Scientific
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific
Silica Gel (for column chromatography)60 Å, 230-400 mesh-

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Condenser

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Reactants:

    • In a separate flask, dissolve 1-fluoro-2-methylbenzene (1.0 equivalent) and 3-phenylpropionyl chloride (1.1 equivalents) in anhydrous DCM.

    • Slowly add this solution to the stirred AlCl₃ slurry via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 9:1). The reaction is complete when the starting material (1-fluoro-2-methylbenzene) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding ice-cold 2M hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Product Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

ParameterValue
Reactants
1-Fluoro-2-methylbenzene1.0 equivalent
3-Phenylpropionyl chloride1.1 equivalents
Aluminum chloride1.2 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 70-85% (based on similar reactions)

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Phenylpropionyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath and within a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization by NMR, IR, and MS provides definitive confirmation of the product's identity and purity, ensuring the reliability of the synthesis.

References

  • ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
  • PubChem. (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(11), 2390.
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  • ChemicalBook. (n.d.). 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis.
  • Menczinger, B., et al. (2018). Synthesis of 3-(Arylthio)
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  • Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
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  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.
  • YouTube. (2023, July 17). [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics.
  • MDPI. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules.
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  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Retrieved from [Link]

  • ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.

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Application Note: A Robust, Validated HPLC Method for the Analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone. This compound, a substituted aromatic ketone, is of interest as a potential intermediate in pharmaceutical synthesis. The developed method utilizes reverse-phase chromatography with UV detection, ensuring high resolution and sensitivity. The protocol has been structured to meet the rigorous standards of drug development and quality control environments, with validation parameters established in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides a complete methodology, from sample preparation to data analysis, and serves as a comprehensive guide for researchers and quality control analysts.

Introduction and Scientific Rationale

4'-Fluoro-3-(2-methylphenyl)propiophenone is an aromatic ketone characterized by a fluorinated phenyl ring attached to the carbonyl group and a tolyl group on the propyl chain. Its structure, featuring multiple chromophores, makes it an ideal candidate for analysis by UV-based HPLC.

The principle of the described method is reverse-phase chromatography , a technique that separates molecules based on their hydrophobicity.[1][2] The stationary phase is a non-polar C18 (octadecylsilyl) bonded silica, while the mobile phase is a more polar mixture of acetonitrile and water. 4'-Fluoro-3-(2-methylphenyl)propiophenone, being a relatively non-polar molecule due to its two aromatic rings and alkyl chain, will have a strong affinity for the stationary phase. By carefully controlling the composition of the mobile phase, its elution can be precisely managed to achieve separation from potential impurities and degradation products.[3]

Detection is accomplished using an Ultraviolet (UV) detector. The conjugated π-electron system of the benzoyl moiety (C₆H₄-C=O) and the second aromatic ring are strong chromophores, leading to significant absorbance in the UV range of 200-400 nm.[4][5] This allows for sensitive and specific detection of the analyte.

This guide explains the causality behind each parameter choice, ensuring the protocol is not just a series of steps, but a self-validating analytical system grounded in established chromatographic principles.[6][7]

Experimental Methodology

This section provides a detailed protocol for the analysis. All reagents, especially solvents, should be of HPLC or equivalent high-purity grade.

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters.

Reagents and Solvents
  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • 4'-Fluoro-3-(2-methylphenyl)propiophenone Reference Standard (>99% purity)

Chromatographic Conditions

The following conditions were optimized to provide a sharp, symmetric peak for the analyte with a reasonable retention time, allowing for the separation of potential impurities.

ParameterRecommended SettingJustification
Stationary Phase C18 (Octadecyl) bonded silica, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and resolution.[8]
Mobile Phase A HPLC Grade WaterThe weak, polar solvent in the reverse-phase system.
Mobile Phase B HPLC Grade Acetonitrile (ACN)The strong, organic solvent used to elute the analyte. ACN offers a lower UV cutoff and pressure compared to methanol.[9]
Gradient Program 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12.1-15 min: 60% BA gradient is employed to ensure elution of any late-eluting, highly non-polar impurities and to re-equilibrate the column efficiently.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 248 nmThis wavelength corresponds to a high absorbance region for the benzoyl chromophore, maximizing sensitivity.[10]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities, followed by column re-equilibration.
Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (60:40 v/v) is used as the diluent to ensure the analyte is fully solubilized and is compatible with the initial mobile phase conditions.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 4'-Fluoro-3-(2-methylphenyl)propiophenone reference standard.

  • Transfer it into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and routine analysis.

Sample Preparation:

  • Accurately weigh an amount of the sample material expected to contain approximately 25 mg of the active ingredient.

  • Transfer to a 25 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.

  • Perform a subsequent 1-in-10 dilution to achieve a target concentration of 100 µg/mL.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall process from sample preparation to final result is outlined below. This workflow ensures consistency and traceability throughout the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Stock & Working) sst_check System Suitability Test (SST) (Check Acceptance Criteria) prep_std->sst_check prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute, Filter) inject_sample Inject Sample(s) prep_sample->inject_sample inject_std Inject Standard(s) (Establish Calibration) sst_check->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms (Determine Peak Areas) inject_sample->integrate calculate Calculate Concentration (Compare Sample to Standard) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Method Validation and System Suitability

To ensure the method is reliable and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] A system suitability test must also be performed before any analysis to verify the performance of the chromatographic system.[13][14]

System Suitability Test (SST)

Before starting the sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The results must conform to the limits specified in the table below, which are derived from the United States Pharmacopeia (USP) General Chapter <621>.[6]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Validation Protocol Summary

The method should be validated for the following characteristics as per ICH guidelines.[15][16]

Validation ParameterProtocol OutlineAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze a minimum of five concentrations across the range (e.g., 25-150 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% of the target concentration.% RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day with a different analyst or on a different instrument.Overall % RSD for both sets of data should meet the precision criteria.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.Typically 80% to 120% of the test concentration for an assay.
LOQ/LOD Determined based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be quantifiable with acceptable precision and accuracy.

Conclusion

The HPLC method described in this application note provides a robust, precise, and accurate means for the quantitative determination of 4'-Fluoro-3-(2-methylphenyl)propiophenone. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The validation framework ensures that the method is compliant with regulatory expectations and is suitable for use in quality control and drug development environments.

References

  • National Center for Biotechnology Information (n.d.). 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. PubChem Compound Summary. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 849-856. Retrieved from [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Rong, H. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1061, 25-31. Retrieved from [Link]

  • The LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC UV Detector. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Propiophenone. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • JASCO. (n.d.). Principles of HPLC (4) Detectors. Retrieved from [Link]

  • Aydin, D. C., Pineres, J. Z., Al-Manji, F., Rijnaarts, H., & Grotenhuis, T. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(19), 11475-11485. Retrieved from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • Bodzek, D., & Janoszka, B. (1998). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Planar Chromatography--Modern TLC, 11(4), 293-298. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(8), 428-433. Retrieved from [Link]

  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. Retrieved from [Link]

  • Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International, 32(10), 20-27. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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Application Notes and Protocols for 4'-Fluoro-3-(2-methylphenyl)propiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the Exploration of 4'-Fluoro-3-(2-methylphenyl)propiophenone

In the landscape of modern drug discovery, the strategic design of small molecules with the potential for high efficacy and favorable pharmacokinetic profiles is paramount. The propiophenone scaffold, a privileged structure in medicinal chemistry, has been identified as a versatile backbone for the development of a wide range of therapeutic agents. Derivatives of this core have demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This document outlines the scientific rationale, synthetic protocols, and potential biological evaluation strategies for a novel derivative, 4'-Fluoro-3-(2-methylphenyl)propiophenone .

The design of this specific molecule is predicated on established principles of medicinal chemistry:

  • The Propiophenone Core: This structural motif provides a key pharmacophoric element, offering a three-dimensional arrangement of aromatic and carbonyl features that can engage with biological targets through various non-covalent interactions.

  • 4'-Fluoro Substitution: The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule, potentially leading to stronger target binding affinity.[5][6]

  • 3-(2-Methylphenyl) Group: The presence of a substituted phenyl ring at the 3-position introduces an additional lipophilic region and steric bulk, which can be crucial for achieving selectivity and potency for a specific biological target. The ortho-methyl substitution, in particular, can influence the torsional angle between the two phenyl rings, thereby constraining the molecule into a bioactive conformation.

This application note will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of 4'-Fluoro-3-(2-methylphenyl)propiophenone as a potential therapeutic candidate.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₆H₁₅FODefines the elemental composition and molecular weight.
Molecular Weight 242.29 g/mol Influences absorption and distribution properties.
LogP (Octanol/Water) ~4.2Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 17.07 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)Influences solubility and binding interactions.

Synthetic Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones such as 4'-Fluoro-3-(2-methylphenyl)propiophenone is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation reactant1 3-(2-Methylphenyl)propanoic acid intermediate 3-(2-Methylphenyl)propionyl chloride reactant1->intermediate + SOCl₂ reactant2 Thionyl Chloride (SOCl₂) product 4'-Fluoro-3-(2-methylphenyl)propiophenone intermediate->product + AlCl₃ reactant3 Fluorobenzene reactant3->product + AlCl₃ catalyst AlCl₃

Caption: Proposed two-step synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Methylphenyl)propionyl chloride

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride), add 3-(2-methylphenyl)propanoic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid (approximately 5-10 mL per gram of acid).

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature with vigorous stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • Reaction: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2-methylphenyl)propionyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to yield 4'-Fluoro-3-(2-methylphenyl)propiophenone

  • Reaction Setup: In a separate dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.3 equivalents) and anhydrous DCM.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reactant Addition: Dissolve the crude 3-(2-methylphenyl)propionyl chloride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in anhydrous DCM and add this solution to the dropping funnel.

  • Acylation: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Potential Medicinal Chemistry Applications and Biological Evaluation

The structural features of 4'-Fluoro-3-(2-methylphenyl)propiophenone suggest several potential avenues for its application in medicinal chemistry, particularly in the fields of oncology and inflammation.

Anticancer Activity

The benzophenone and propiophenone scaffolds are present in numerous compounds with demonstrated anticancer activity.[4][10][11] The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4'-Fluoro-3-(2-methylphenyl)propiophenone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 4'-Fluoro-3-(2-methylphenyl)propiophenone A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for the MTT cell viability assay.

To investigate the potential mechanism of action, a kinase inhibition assay can be performed against a panel of cancer-related kinases (e.g., Src, EGFR, VEGFR).[8][10][15][16][17][18][19]

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate (a specific peptide for the kinase), and the test compound (4'-Fluoro-3-(2-methylphenyl)propiophenone) at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence intensity or polarization is measured.[17]

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

As a Synthon for Heterocyclic Compounds

Propiophenone derivatives are valuable starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which themselves are important pharmacophores in medicinal chemistry.[20][21][22]

Pyrazole_Synthesis reactant1 4'-Fluoro-3-(2-methylphenyl)propiophenone product Fluorinated Pyrazole Derivative reactant1->product + Hydrazine Hydrate, Ethanol, Reflux reactant2 Hydrazine Hydrate

Sources

Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Propiophenones

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Propiophenone derivatives, particularly those with structural similarities to chalcones, represent a promising area of investigation. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities, including antimicrobial effects. The antimicrobial potential of chalcones is often attributed to their ability to interact with microbial enzymes and disrupt cellular processes. The subject of this guide, 4'-Fluoro-3-(2-methylphenyl)propiophenone, is a synthetic propiophenone derivative. Its structural features, including the presence of a fluorine atom—a common moiety in many successful pharmaceuticals known to enhance metabolic stability and binding affinity—and the substituted phenyl rings, provide a strong rationale for its evaluation as a potential antimicrobial agent.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of 4'-Fluoro-3-(2-methylphenyl)propiophenone. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of evaluating a novel compound involves determining its fundamental inhibitory and cidal activities against a panel of clinically relevant microorganisms. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a cornerstone metric in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[3][4]

Objective: To determine the lowest concentration of 4'-Fluoro-3-(2-methylphenyl)propiophenone that inhibits the visible growth of the test microorganism.

Materials:

  • 4'-Fluoro-3-(2-methylphenyl)propiophenone (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • Create a serial two-fold dilution of the 4'-Fluoro-3-(2-methylphenyl)propiophenone stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well with uninoculated broth.

    • Solvent Control: A well with the highest concentration of the solvent used to dissolve the compound in inoculated broth.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Incubate the plate at 35 ± 1°C for 18-24 hours in ambient air.[2]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5] This assay is a logical extension of the MIC and helps to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Objective: To determine the lowest concentration of 4'-Fluoro-3-(2-methylphenyl)propiophenone that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettors and tips

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From each of these wells, and from the growth control well, aspirate a 10-20 µL aliquot.

  • Plating:

    • Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 1°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, which corresponds to a ≥99.9% kill of the initial inoculum.

Data Presentation: MIC and MBC

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213DataDatae.g., Bactericidal (≤4)
Escherichia coliATCC 25922DataDatae.g., Bacteriostatic (>4)
Pseudomonas aeruginosaATCC 27853DataDataData
Enterococcus faecalisATCC 29212DataDataData

Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Part 2: Characterizing the Dynamics of Antimicrobial Activity

Understanding the rate at which an antimicrobial agent acts is crucial for predicting its in vivo efficacy. Time-kill kinetics assays provide this dynamic information.

Time-Kill Kinetics Assay

This assay measures the change in bacterial density over time in the presence of an antimicrobial agent.[6][7] It provides a more detailed picture of antimicrobial activity than the static MIC and MBC endpoints.

Objective: To evaluate the rate and extent of bacterial killing by 4'-Fluoro-3-(2-methylphenyl)propiophenone at various concentrations over a 24-hour period.

Materials:

  • Bacterial inoculum prepared as for the MIC assay.

  • CAMHB

  • 4'-Fluoro-3-(2-methylphenyl)propiophenone at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Growth control (no compound).

  • Sterile tubes or flasks for incubation.

  • MHA plates for colony counting.

Procedure:

  • Setup:

    • Prepare tubes/flasks containing CAMHB with the desired concentrations of the test compound.

    • Inoculate each tube/flask with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 35 ± 1°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

Interpretation of Time-Kill Curves:

  • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL and maintenance of the initial inoculum level.

  • No effect: The growth curve mimics that of the control.

Part 3: Assessing Activity Against Complex Bacterial Communities

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating a novel compound's activity against biofilms is a critical step in modern antimicrobial drug discovery.

Anti-Biofilm Assay using Crystal Violet Staining

The crystal violet assay is a simple and effective method for quantifying biofilm formation and its inhibition.[8][9]

Objective: To determine the concentration of 4'-Fluoro-3-(2-methylphenyl)propiophenone that inhibits biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates.

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium).

  • Bacterial inoculum standardized to 0.5 McFarland.

  • 4'-Fluoro-3-(2-methylphenyl)propiophenone dilutions.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or 95% Ethanol for solubilization.

Procedure:

  • Plate Setup:

    • Add 100 µL of TSB with varying concentrations of the test compound to the wells.

    • Add 100 µL of the standardized bacterial inoculum. .

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) cells by inverting the plate.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Fixation:

    • Fix the biofilm by air-drying or by heating at 60°C for 30-60 minutes.[8]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9]

  • Washing:

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification:

    • Measure the absorbance of the solubilized dye at 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Data Presentation: Biofilm Inhibition

Concentration (µg/mL)Absorbance (OD₅₇₀)% Biofilm Inhibition
0 (Control)Data0%
Conc. 1DataData
Conc. 2DataData
...DataData

Visualizing the Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the core experimental workflows described in these application notes.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_dilutions Prepare Serial Dilutions of Compound in 96-Well Plate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plate read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Workflow cluster_sampling Time-Course Sampling and Plating start Prepare Inoculum and Compound Concentrations (0.5x, 1x, 2x, 4x MIC) time_0 T=0h start->time_0 time_2 T=2h start->time_2 time_4 T=4h start->time_4 time_24 T=24h start->time_24 plate_0 Sample, Dilute, Plate time_0->plate_0 plate_2 Sample, Dilute, Plate time_2->plate_2 plate_4 Sample, Dilute, Plate time_4->plate_4 plate_24 Sample, Dilute, Plate time_24->plate_24 incubate Incubate Agar Plates (35°C, 18-24h) plate_0->incubate plate_2->incubate plate_4->incubate plate_24->incubate count Count Colonies (CFU) incubate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for Time-Kill Kinetics Assay.

Biofilm_Workflow setup Co-incubate Bacteria with Compound in 96-Well Plate incubate Incubate for Biofilm Formation (37°C, 24-48h) setup->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic fix Fix Biofilm (Air-dry or Heat) wash_planktonic->fix stain Stain with 0.1% Crystal Violet fix->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) wash_stain->solubilize read_od Read Absorbance (OD 570-595nm) solubilize->read_od

Caption: Workflow for Biofilm Inhibition Assay.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Grace, M. R., & Fetsch, A. (2017). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. [Source not fully available]
  • ResearchGate. (n.d.). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. Available from: [Link]

  • Agyare, C., et al. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. Available from: [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Available from: [Link]

  • MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

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  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. Available from: [Link]

  • PubChem. (n.d.). 2',4'-Difluoro-3-(2-methylphenyl)propiophenone. Available from: [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological applications of fluoro-modified nucleic acids. Available from: [Link]

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  • Journal of Visualized Experiments (JoVE). (2011). Microtiter Dish Biofilm Formation Assay. Available from: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • Journal of Visualized Experiments (JoVE). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Available from: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • ResearchGate. (2025). A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4]. Available from: [Link]

  • Bio-protocol. (n.d.). Time-kill kinetics assay. Available from: [Link]

  • PubMed. (n.d.). Unsaturated fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-4-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine and N(6). Available from: [Link]

  • ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Available from: [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone. We address common challenges, offer troubleshooting strategies, and present optimized protocols to enhance yield, purity, and reproducibility. Our recommendations are grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone, an aryl ketone, can be approached through several established methodologies. The most common and direct method is the Friedel-Crafts Acylation . An alternative, though often more complex for this specific target, involves a Palladium-Catalyzed Cross-Coupling reaction.

Strategy Description Advantages Challenges
Route A: Friedel-Crafts Acylation Electrophilic aromatic substitution where fluorobenzene is acylated with 3-(2-methylphenyl)propionyl chloride using a Lewis acid catalyst.[1][2]- Direct, one-step C-C bond formation. - Utilizes readily available starting materials. - Well-established and widely understood reaction.[3]- Requires stoichiometric amounts of Lewis acid. - Potential for regioisomer formation (ortho vs. para). - Strict anhydrous conditions are necessary.
Route B: Suzuki-Miyaura Cross-Coupling Palladium-catalyzed reaction between an organoboron reagent and an organic halide.[4][5] For this target, it could involve coupling 4-fluoropropiophenone-3-yl halide/triflate with 2-methylphenylboronic acid.- High functional group tolerance. - Generally milder reaction conditions. - Catalytic amounts of palladium are used.- Multi-step synthesis of precursors may be required. - Catalyst and ligand screening can be time-consuming. - Organoboron reagents can be sensitive.[6]

This guide will primarily focus on optimizing the more direct Friedel-Crafts Acylation route due to its efficiency and widespread use for this class of compounds.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific issues encountered during the Friedel-Crafts synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of fluorobenzene, or I've recovered only starting materials. What are the likely causes and how can I fix this?

Answer: This is a common issue often related to catalyst activity, reaction conditions, or reagent quality.

Causality Analysis: The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires the formation of a highly reactive acylium ion intermediate.[3] This process is catalyzed by a Lewis acid, and its efficiency is highly dependent on several factors.

  • Inactive Catalyst: The Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) is the engine of this reaction. It must be anhydrous and highly active. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it ineffective.

  • Insufficient Activation Energy: The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The reaction may require more forcing conditions (higher temperature or a stronger Lewis acid) to proceed at a reasonable rate.

  • Poor Quality Reagents: The acylating agent, 3-(2-methylphenyl)propionyl chloride, must be pure. Any residual carboxylic acid will be unreactive and can complex with the Lewis acid, reducing its effective concentration.

Recommended Solutions:

  • Verify Catalyst Quality: Use a freshly opened bottle of anhydrous aluminum chloride (AlCl₃) or purchase from a reputable supplier. Handle it in a glovebox or under a dry nitrogen/argon atmosphere.

  • Optimize Reaction Temperature: Start the reaction at 0 °C during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature. If conversion is still low, gently heat the reaction mixture to 40-50 °C. Monitor the reaction by TLC or GC-MS to avoid decomposition.

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Prepare High-Purity Acyl Chloride: If preparing the 3-(2-methylphenyl)propionyl chloride in-house from the corresponding carboxylic acid, ensure complete conversion and remove all thionyl chloride or oxalyl chloride by distillation or under high vacuum.

G cluster_0 Troubleshooting: Low Yield Start Low or No Product CheckCatalyst Is Catalyst Anhydrous & Active? Start->CheckCatalyst CheckTemp Is Reaction Temperature Optimized? CheckCatalyst->CheckTemp Yes UseFresh Action: Use fresh, anhydrous AlCl₃ CheckCatalyst->UseFresh No CheckReagents Are Reagents Pure & Anhydrous? CheckTemp->CheckReagents Yes HeatGently Action: Warm to RT, then gently heat (40-50°C) CheckTemp->HeatGently No Purify Action: Re-purify acyl chloride, use anhydrous solvent CheckReagents->Purify No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Unwanted Isomers

Question: I've successfully formed the product, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the desired 4'-fluoro (para) product?

Answer: Regiocontrol is dictated by the directing effects of the fluorine substituent and steric hindrance.

Causality Analysis: The fluorine atom is an ortho-, para-director in electrophilic aromatic substitution. This means the incoming acyl group can add to the position opposite the fluorine (para, desired) or adjacent to it (ortho, undesired).

  • Electronic Effects: The fluorine atom's lone pairs stabilize the carbocation intermediate at both the ortho and para positions through resonance.

  • Steric Hindrance: The acylation reagent, complexed with AlCl₃, is sterically bulky. This bulkiness disfavors attack at the sterically hindered ortho positions, which are adjacent to the fluorine atom. Therefore, the para-substituted product is generally the major isomer.

Recommended Solutions:

  • Choice of Solvent: Using a bulkier solvent like nitrobenzene or carbon disulfide can sometimes increase the steric demand of the electrophile complex, further favoring para-substitution. However, exercise caution with nitrobenzene due to its reactivity and toxicity. Dichloromethane is a common and effective choice.

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance selectivity. The transition state leading to the sterically less hindered para product often has a lower activation energy, and this difference is more pronounced at lower temperatures.

  • Purification: While optimizing for selectivity is ideal, baseline separation of ortho and para isomers is typically achievable using column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is recommended.

Issue 3: Reaction is Messy and Purification is Difficult

Question: The reaction mixture is a dark, tarry mess, and column chromatography is not giving a clean product. What's going wrong?

Answer: This often points to side reactions, decomposition, or an improper workup procedure.

Causality Analysis: Aromatic ketones can be sensitive to the harsh, acidic conditions of the Friedel-Crafts reaction, and the workup is critical for obtaining a clean crude product.

  • Excessive Heat: Overheating the reaction can cause polymerization or decomposition of the starting materials and product.

  • Improper Quenching: The workup step, where the reaction is quenched with acid and water, is highly exothermic and must be done carefully. Adding water too quickly can cause localized heating and side reactions. The aluminum salts formed must be fully dissolved to prevent the product from being trapped in a gelatinous precipitate.

Recommended Solutions:

  • Controlled Quenching: At the end of the reaction, cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. The acid is crucial for hydrolyzing the aluminum complexes and keeping the aluminum salts dissolved.

  • Thorough Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

  • Aqueous Washes: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine. This removes inorganic impurities and helps break up emulsions. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: Why is aluminum chloride (AlCl₃) used in stoichiometric amounts and not catalytically? A: The product, an aryl ketone, is a Lewis base. Its carbonyl oxygen will form a strong complex with the AlCl₃ catalyst.[1] This complexation deactivates the Lewis acid, preventing it from catalyzing further reactions. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone product formed.

Q2: Can I use a different Lewis acid besides AlCl₃? A: Yes, other Lewis acids can be used, and their choice can influence reactivity and selectivity. For a deactivated ring like fluorobenzene, a strong Lewis acid is generally required.

Lewis Acid Relative Strength Notes
AlCl₃Very StrongMost common, highly effective but can be harsh.
FeCl₃StrongA good, often milder alternative to AlCl₃.
BF₃·OEt₂ModerateOften requires higher temperatures; may be too weak for this substrate.
ZnCl₂WeakGenerally not strong enough for acylating deactivated rings.
Anhydrous HFVery StrongEffective but requires specialized equipment due to high corrosivity and toxicity.[7]

Q3: How do I monitor the progress of the reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against your starting materials (fluorobenzene and the acyl chloride). The product ketone will be significantly less polar than any corresponding carboxylic acid impurity but more polar than fluorobenzene.

  • GC-MS: Withdraw a small aliquot from the reaction, quench it carefully in a separate vial with dilute acid, extract with a small amount of solvent, and inject it. This will give you a precise ratio of starting material to product.

Optimized Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a robust starting point for the synthesis. Researchers should perform small-scale trials to fine-tune conditions for their specific setup and reagent batches.

1. Reagent Preparation:

  • 3-(2-methylphenyl)propanoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic DMF (1-2 drops)

    In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 3-(2-methylphenyl)propanoic acid in anhydrous DCM. Add catalytic DMF. Slowly add oxalyl chloride or thionyl chloride at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain crude 3-(2-methylphenyl)propionyl chloride. Use this directly in the next step.

2. Acylation Reaction:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Fluorobenzene (3.0 - 5.0 eq, can act as solvent) or Anhydrous DCM

  • 3-(2-methylphenyl)propionyl chloride (1.0 eq)

    In a separate, larger, flame-dried flask equipped with a dropping funnel and under an argon atmosphere, suspend AlCl₃ in anhydrous fluorobenzene (or DCM). Cool the suspension to 0 °C in an ice bath. Dissolve the crude 3-(2-methylphenyl)propionyl chloride in a small amount of anhydrous fluorobenzene (or DCM) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or GC-MS.

3. Workup and Purification:

  • Crushed Ice

  • Concentrated HCl

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

    Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. Rinse the reaction flask with DCM and add it to the beaker. Stir vigorously for 20-30 minutes until all solids have dissolved. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

G cluster_prep Step 1: Acyl Chloride Formation cluster_reaction Step 2: Friedel-Crafts Acylation cluster_workup Step 3: Workup & Purification Acid 3-(2-methylphenyl)propanoic acid AcylChloride 3-(2-methylphenyl)propionyl chloride Acid->AcylChloride SOCl2 Thionyl Chloride (or Oxalyl Chloride) SOCl2->AcylChloride ReactionMix Reaction Mixture (0°C to RT) AcylChloride->ReactionMix Fluoro Fluorobenzene Fluoro->ReactionMix AlCl3 AlCl₃ AlCl3->ReactionMix ProductComplex Product-AlCl₃ Complex ReactionMix->ProductComplex Quench Quench with Ice/HCl ProductComplex->Quench Extract Extract with DCM Quench->Extract Wash Aqueous Washes Extract->Wash Purify Column Chromatography Wash->Purify FinalProduct Pure 4'-Fluoro-3-(2-methylphenyl) propiophenone Purify->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts Acylation and Alkylation. Video tutorial. Retrieved from [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Retrieved from [Link]

  • NIH - National Library of Medicine. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with 4'-Fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust, accurate, and reliable High-Performance Liquid Chromatography (HPLC) methods for this compound. As a non-ionizable, hydrophobic molecule, it presents a unique set of chromatographic challenges that require a systematic and scientifically grounded approach to overcome.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to not only solve immediate experimental issues but also to build a deeper understanding of the method development process.

Section 1: Understanding the Analyte & Initial Method Design

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4'-Fluoro-3-(2-methylphenyl)propiophenone is a neutral aryl ketone, characterized by its significant hydrophobicity due to the presence of two aromatic rings.

FAQ: What are the key properties of 4'-Fluoro-3-(2-methylphenyl)propiophenone that influence HPLC method development?

Understanding the molecule's characteristics is the first step in designing a logical method development strategy. Its non-polar nature and UV absorbance are the primary considerations.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₆H₁₅FOA relatively small molecule.
Molecular Weight ~242.29 g/mol Standard HPLC columns and pressures are suitable.
Structure Aryl KetoneContains a chromophore (C=O conjugated with a phenyl ring), making it suitable for UV detection.
Polarity Non-polar / HydrophobicStrong retention is expected on reversed-phase columns (e.g., C18, C8).[1][2]
Solubility Insoluble in water; miscible with organic solvents.[3]The sample diluent must have sufficient organic solvent to prevent precipitation upon injection, especially when using highly aqueous mobile phases.
pKa No readily ionizable groups.Retention time will be largely independent of mobile phase pH. However, peak shape can be affected by silanol interactions.[4]
FAQ: What is a good starting point for column and mobile phase selection?

For a hydrophobic, neutral compound like this, a reversed-phase (RP) method is the logical choice.[1][2] The goal of the initial screening is to achieve retention and a reasonable peak shape, which can then be optimized.

Recommended Starting Point:

ParameterRecommendationRationale
Column C18 (Octadecyl), 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides strong hydrophobic interactions necessary to retain the non-polar analyte.[2][5] A 150 mm length offers a good balance of resolution and run time for initial screening.
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)ACN is often preferred as the organic modifier for its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.[4]
Elution Mode GradientA gradient is recommended for initial screening to ensure the compound elutes within a reasonable time and to provide an overview of any potential impurities.
Starting Gradient 50% B to 95% B over 15 minutesThis wide gradient range helps to determine the approximate organic concentration needed to elute the compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but starting near ambient is a safe choice.
Detection (UV) 254 nm or Diode Array Detector (DAD) scan254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to determine the UV λmax and to assess peak purity.
Injection Volume 5-10 µLKeep the volume low initially to minimize solvent effects.
Sample Diluent 50:50 Acetonitrile:WaterThis ensures solubility while being compatible with the initial mobile phase conditions to prevent peak distortion.
Section 2: Troubleshooting Guide for Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of 4'-Fluoro-3-(2-methylphenyl)propiophenone, providing a logical path from symptom to solution.

Peak Shape Problems

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A: Peak tailing for a neutral compound is a classic symptom of secondary interactions with the stationary phase.[6][7]

  • Causality: While the primary retention mechanism is hydrophobic interaction with the C18 chains, the analyte's ketone group can form hydrogen bonds with acidic, unreacted silanol groups (Si-OH) on the surface of the silica support. This secondary interaction mechanism has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[5][7]

  • Troubleshooting Steps:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize these effects. If you are using an older column, switching to a modern equivalent is the most effective solution.

    • Modify Mobile Phase pH: Although the analyte itself is not ionizable, lowering the mobile phase pH (e.g., to pH 3.0 using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups, reducing their ability to interact with the analyte and thereby improving peak shape.[7]

    • Evaluate Organic Modifier: In some cases, methanol can provide better peak shape than acetonitrile due to its hydrogen-bonding properties, which may help to shield the analyte from silanol interactions.[8]

A: Split peaks are typically caused by an issue at the column inlet or a severe mismatch between the sample solvent and the mobile phase.

  • Causality:

    • Solvent Mismatch: 4'-Fluoro-3-(2-methylphenyl)propiophenone is highly soluble in strong organic solvents like 100% ACN or DMSO. If you inject a sample dissolved in such a strong solvent into a mobile phase with a high aqueous content (e.g., 50% water), the analyte can precipitate at the column inlet where it first mixes with the mobile phase. This causes a portion of the sample to move improperly through the column, resulting in a distorted or split peak.

    • Column Contamination/Void: A blockage at the column inlet frit from sample particulates or a physical void in the packing material can cause the sample band to be distributed unevenly, leading to a split peak.[9]

  • Troubleshooting Steps:

    • Match Sample Diluent to Mobile Phase: The most critical step is to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If your gradient starts at 50% ACN, your diluent should also be 50% ACN.

    • Reduce Injection Volume: If a strong solvent must be used, reducing the injection volume (< 5 µL) can minimize this effect.

    • Check for Column Blockage: If the problem persists, disconnect the column and check the system pressure. If the pressure drops significantly, the column is the source of the high pressure and potential blockage. Follow the manufacturer's instructions for cleaning or replacing the inlet frit.

Retention and Resolution Issues

A: Due to its hydrophobicity, this compound is strongly retained on a C18 column. Long retention leads to excessive peak broadening due to diffusion, reducing sensitivity.

  • Causality: The retention is too strong under the current conditions, meaning the mobile phase is too "weak" (too aqueous) to elute the compound efficiently.

  • Troubleshooting Steps:

    • Increase Organic Strength: The most straightforward solution is to make the mobile phase "stronger."

      • For an isocratic method, increase the percentage of acetonitrile or methanol.

      • For a gradient method, increase the initial percentage of the organic solvent (e.g., start at 60% or 70% ACN instead of 50%).

    • Steepen the Gradient: You can also shorten the gradient time or increase the rate of change (e.g., 60% to 95% B over 10 minutes instead of 15).

    • Consider a Different Stationary Phase: If the retention is still too long even with high organic content, consider a less retentive column, such as a C8 or a Phenyl-Hexyl column. A Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds.[4]

Section 3: Developing a Stability-Indicating Method

For drug development and quality control, it is crucial that the analytical method is "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[10][11] This is achieved through forced degradation studies.

FAQ: How should I design a forced degradation study for this compound?

A: Forced degradation, or stress testing, involves subjecting the analyte to harsh conditions to intentionally produce degradation products.[12][13] The goal is to achieve 5-20% degradation of the parent compound.

  • Experimental Protocol: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[14]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve sample in 50:50 ACN:0.1 M HCl. Heat at 60-80°C for several hours.To test susceptibility to degradation in an acidic environment.
Base Hydrolysis Dissolve sample in 50:50 ACN:0.1 M NaOH. Heat at 60-80°C for several hours.To test susceptibility to degradation in a basic environment.
Oxidation Dissolve sample in ACN and treat with 3% Hydrogen Peroxide (H₂O₂) at room temperature.To assess stability against oxidative stress.
Thermal Store the solid compound in an oven at 70-80°C for 24-48 hours.To evaluate the solid-state thermal stability.
Photolytic Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To assess stability in the presence of light, as required by ICH Q1B guidelines.[14]
  • Execution Workflow:

    • Prepare a stock solution of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

    • For each stress condition, mix the stock with the stressor agent.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the acid and base samples before injection to prevent column damage.

    • Analyze all samples using your developed HPLC method, including an unstressed control sample.

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Q: How do I confirm my method is truly "stability-indicating" after running the stress samples?

A: Confirmation requires careful data analysis, focusing on resolution and peak purity.

  • Resolution Analysis: The primary criterion is that the main analyte peak must be fully resolved from all degradation product peaks and any known impurities. The resolution factor (Rs) between the main peak and the closest eluting degradant peak should ideally be greater than 2.0.

  • Peak Purity Analysis: This is a critical step that requires a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. The software for these detectors can compare UV spectra across the entire peak. If the peak is pure (i.e., contains only one compound), the spectra at the upslope, apex, and downslope of the peak will be identical. If a degradant is co-eluting, the spectra will differ, and the peak will fail the purity test. A "pure" peak in all stress chromatograms provides strong evidence that the method is specific and stability-indicating.

References
  • The Good Scents Company. Propiophenone. [Link]

  • PubChem. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. [Link]

  • Google P
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • PLOS One. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. [Link]

  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • Chem-Impex. 4'-Fluoro-3'-methylacetophenone. [Link]

  • National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Yumpu. HPLC Troubleshooting Guide. [Link]

  • Wikipedia. Propiophenone. [Link]

  • Chem-Impex. 4'-Fluoro-3'-methylacetophenone. [Link]

  • Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

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"4'-Fluoro-3-(2-methylphenyl)propiophenone" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4'-Fluoro-3-(2-methylphenyl)propiophenone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical solutions for your experimental needs.

Introduction: Understanding the Solubility Profile

4'-Fluoro-3-(2-methylphenyl)propiophenone is an aromatic ketone with a molecular structure that suggests low aqueous solubility. Its parent compound, propiophenone, is known to be insoluble in water but miscible with organic solvents. The addition of a fluorine atom and a methyl group to the propiophenone scaffold further influences its physicochemical properties. While fluorine can sometimes enhance aqueous solubility by modulating the hydrogen-bonding potential of adjacent functional groups, the presence of the lipophilic methyl group and the overall hydrocarbon-rich structure likely contribute to poor water solubility.[]

This guide will walk you through the anticipated solubility issues and provide a systematic approach to overcoming them in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is my 4'-Fluoro-3-(2-methylphenyl)propiophenone not dissolving in aqueous buffers?

A1: Based on its chemical structure, 4'-Fluoro-3-(2-methylphenyl)propiophenone is predicted to be a lipophilic ('fat-loving') compound.[2] Such compounds have poor solubility in water and aqueous buffers because they are non-polar and cannot form significant favorable interactions (like hydrogen bonds) with polar water molecules. The principle of "like dissolves like" governs solubility, meaning non-polar compounds tend to dissolve in non-polar solvents, while polar compounds dissolve in polar solvents.[3][4]

Q2: I've noticed that even in some organic solvents, the dissolution is slow. Why is that?

A2: Slow dissolution can be attributed to several factors, even in a compatible organic solvent. The solid-state properties of your compound, such as its crystalline form (polymorphism), can significantly impact the rate of dissolution. A highly stable crystal lattice requires more energy to break apart, leading to a slower dissolution process. Additionally, the particle size of the compound plays a crucial role; larger particles have a smaller surface area-to-volume ratio, which slows down the rate at which the solvent can interact with and dissolve the solid.[5]

Q3: Can I simply heat the solution to improve solubility?

A3: Increasing the temperature often increases the solubility of a solid in a liquid. However, this approach should be used with caution. The thermal stability of 4'-Fluoro-3-(2-methylphenyl)propiophenone must be considered, as excessive heat could lead to degradation. Furthermore, upon cooling, the compound may precipitate out of the solution, potentially in an uncontrolled manner, which could affect your experiment. For many compounds, the relationship between temperature and solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[3]

Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?

A4: As with any chemical, it is crucial to handle 4'-Fluoro-3-(2-methylphenyl)propiophenone with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. When using organic solvents to dissolve the compound, always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Problems

If you are encountering difficulties in dissolving 4'-Fluoro-3-(2-methylphenyl)propiophenone, the following troubleshooting guide provides a systematic approach to identify and implement effective solutions.

Step 1: Initial Solvent Screening

The first step in addressing solubility issues is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Preparation: Weigh a small, precise amount of 4'-Fluoro-3-(2-methylphenyl)propiophenone (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.

  • Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).

  • Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process until the compound dissolves or a practical upper limit for the solvent volume is reached.

  • Categorization: Classify the solubility in each solvent as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesExpected Solubility of 4'-Fluoro-3-(2-methylphenyl)propiophenone
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Likely to be soluble
Alcohols Methanol, Ethanol, IsopropanolLikely to be soluble
Chlorinated Dichloromethane (DCM), ChloroformLikely to be soluble
Ethers Tetrahydrofuran (THF), Diethyl etherLikely to be soluble
Aromatic Toluene, BenzeneLikely to be soluble
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferExpected to be poorly soluble

This table provides expected solubilities based on the general properties of propiophenone derivatives.[6][7] Experimental verification is essential.

Step 2: Employing Co-solvents for Aqueous Formulations

For many biological and pharmaceutical applications, an aqueous solution is required. If your initial screening confirms poor aqueous solubility, the use of a co-solvent system is a common and effective strategy.[5] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.

Workflow for Developing a Co-solvent System:

Caption: Workflow for developing a co-solvent system.

Protocol for Co-solvent System Preparation:

  • Stock Solution: Prepare a high-concentration stock solution of 4'-Fluoro-3-(2-methylphenyl)propiophenone in a suitable water-miscible organic solvent (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your desired aqueous buffer. Start with a high ratio of organic solvent to buffer and gradually increase the proportion of the aqueous component.

  • Determine the Cloud Point: The "cloud point" is the concentration at which the compound begins to precipitate. This indicates the limit of solubility in that particular co-solvent/buffer mixture.

  • Optimization: Aim for the lowest possible percentage of the organic co-solvent that maintains the desired concentration of your compound in solution, as high concentrations of organic solvents can be detrimental to cells or in vivo models.

Step 3: pH Adjustment

For compounds with ionizable functional groups, altering the pH of the solution can significantly impact solubility. While 4'-Fluoro-3-(2-methylphenyl)propiophenone itself does not have readily ionizable groups, this technique is a fundamental concept in formulation science and may be applicable to derivatives or related compounds. The principle is to shift the equilibrium towards the more soluble ionized form of the compound.[5]

Step 4: Particle Size Reduction

The rate of dissolution is directly proportional to the surface area of the solute.[5] By reducing the particle size, the surface area is increased, which can lead to a faster dissolution rate.

Common Laboratory Techniques for Particle Size Reduction:

  • Micronization: This involves mechanical milling processes (e.g., jet milling, ball milling) to reduce the particle size to the micron range.

  • Nanonization: This creates nanoparticles of the drug, which can dramatically increase the surface area and dissolution velocity. Techniques include high-pressure homogenization and wet media milling.

While these techniques may require specialized equipment, they can be highly effective for compounds that are dissolution rate-limited.

Step 5: Advanced Formulation Strategies

For particularly challenging solubility problems, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: The compound is dispersed in a solid matrix, often a polymer.[8] This can create an amorphous form of the compound, which is generally more soluble than its crystalline counterpart. Common preparation methods include spray drying and hot-melt extrusion.[9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The non-polar 4'-Fluoro-3-(2-methylphenyl)propiophenone molecule can be encapsulated within the lipophilic core of the cyclodextrin, forming an inclusion complex that is water-soluble.[10]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in a lipid-based system can enhance oral absorption.[2][11] These formulations can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Decision Tree for Selecting a Solubility Enhancement Strategy:

G A Start: Solubility Issue Identified B Is an aqueous solution required? A->B C Use a suitable organic solvent. B->C No D Is the compound ionizable? B->D Yes E Attempt pH adjustment. D->E Yes F Is the dissolution rate slow? D->F No E->F G Consider particle size reduction. F->G Yes H Try a co-solvent system. F->H No G->H I Are advanced techniques needed? H->I J Explore solid dispersions, cyclodextrins, or lipid-based formulations. I->J Yes

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4'-Fluoro-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger-scale production.

Introduction

4'-Fluoro-3-(2-methylphenyl)propiophenone is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a fluorinated phenyl ring and a sterically hindered 2-methylphenyl group, presents unique challenges during synthesis, particularly during scale-up. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your research and development efforts.

Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone is a two-step process:

  • Synthesis of the acyl chloride precursor: 3-(2-methylphenyl)propanoic acid is converted to its corresponding acyl chloride, 3-(2-methylphenyl)propionyl chloride.

  • Friedel-Crafts acylation: The acyl chloride is then reacted with fluorobenzene in the presence of a Lewis acid catalyst to yield the final product.

This guide will focus on the challenges and troubleshooting associated with the Friedel-Crafts acylation step, as it is the most critical and challenging part of the synthesis, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of fluorobenzene?

A1: The fluorine atom in fluorobenzene is an ortho-, para-directing group. Therefore, the Friedel-Crafts acylation with 3-(2-methylphenyl)propionyl chloride is expected to yield primarily the para-substituted product, 4'-Fluoro-3-(2-methylphenyl)propiophenone. Studies on the Friedel-Crafts acylation of fluorobenzene have shown high selectivity for the para-isomer, often exceeding 99%.[1]

Q2: What are the most common byproducts in this reaction?

A2: The most common byproducts are the ortho-isomer (2'-Fluoro-3-(2-methylphenyl)propiophenone) and polysubstituted products. While the formation of the ortho-isomer is generally low due to steric hindrance, it can become more significant under certain conditions. Polysubstitution is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further substitution.[2][3]

Q3: What is the role of the Lewis acid catalyst, and how much should be used?

A3: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride by forming an acylium ion, which is the electrophile in the reaction.[4][5] In contrast to a truly catalytic process, a stoichiometric amount of the Lewis acid is often required because the product, a ketone, can form a complex with the Lewis acid, rendering it inactive.[2][4] Therefore, at least one equivalent of AlCl₃ per equivalent of acyl chloride is necessary.

Q4: Can I use a milder Lewis acid catalyst?

A4: For highly activated aromatic rings, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used.[4] However, for a less reactive substrate like fluorobenzene, a strong Lewis acid like AlCl₃ is generally required to achieve a good reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction- Deactivation of the catalyst- Suboptimal reaction temperature- Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion.- Ensure anhydrous conditions: Moisture will deactivate the AlCl₃ catalyst. Use freshly opened or sublimed AlCl₃ and dry solvents.- Optimize temperature: The reaction is typically run at low temperatures (0-5 °C) initially and then allowed to warm to room temperature. For a sluggish reaction, gentle heating (40-50 °C) may be required, but this can also increase byproduct formation.
High Levels of Ortho-Isomer - High reaction temperature- Choice of solvent- Maintain low temperature: Keep the reaction temperature below 5 °C during the addition of the acyl chloride.- Solvent selection: Less polar solvents like dichloromethane or 1,2-dichloroethane generally favor para-substitution.
Formation of Unknown Impurities - Impure starting materials- Side reactions of the acyl chloride- Rearrangement of the acylium ion- Purify starting materials: Ensure the purity of fluorobenzene and 3-(2-methylphenyl)propionyl chloride.- Stable acyl chloride: The acyl chloride should be freshly prepared and used immediately to avoid decomposition.- No rearrangements: Friedel-Crafts acylation is not prone to carbocation rearrangements, unlike alkylation.[5] If unexpected isomers are observed, re-evaluate the structure of the starting materials.
Difficult Purification - Close boiling points of isomers- Presence of unreacted starting materials- Fractional distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be effective.- Crystallization: The para-isomer is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).- Column chromatography: For high purity, silica gel chromatography can be employed to separate the isomers.
Scale-up Issues - Poor heat transfer- Inefficient mixing- Difficult work-up- Efficient cooling: Use a reactor with a jacketed cooling system to maintain a consistent low temperature during the exothermic addition of AlCl₃ and the acyl chloride.- Mechanical stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially as the viscosity increases.- Controlled quench: The reaction is quenched by slowly adding the reaction mixture to ice-water. This should be done carefully and in a controlled manner to manage the exothermic reaction and the evolution of HCl gas.

Experimental Protocols

Step 1: Synthesis of 3-(2-methylphenyl)propionyl chloride

This protocol describes a general procedure for the synthesis of the acyl chloride precursor.

Materials:

  • 3-(2-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst for oxalyl chloride)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methylphenyl)propanoic acid in anhydrous DCM.

  • Slowly add thionyl chloride (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • The crude 3-(2-methylphenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation of Fluorobenzene

This protocol provides a detailed procedure for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous fluorobenzene

  • 3-(2-methylphenyl)propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Catalyst Suspension: Cool the flask to 0 °C in an ice bath and stir to form a suspension.

  • Acyl Chloride Addition: Slowly add a solution of 3-(2-methylphenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel to the stirred suspension, maintaining the temperature between 0-5 °C.

  • Fluorobenzene Addition: After the addition of the acyl chloride is complete, add anhydrous fluorobenzene (1.0-1.2 equivalents) dropwise, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation, recrystallization, or column chromatography.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation 3-(2-methylphenyl)propanoic acid 3-(2-methylphenyl)propanoic acid 3-(2-methylphenyl)propionyl chloride 3-(2-methylphenyl)propionyl chloride 3-(2-methylphenyl)propanoic acid->3-(2-methylphenyl)propionyl chloride  DCM, Reflux SOCl2 or (COCl)2 SOCl2 or (COCl)2 SOCl2 or (COCl)2->3-(2-methylphenyl)propionyl chloride 4'-Fluoro-3-(2-methylphenyl)propiophenone 4'-Fluoro-3-(2-methylphenyl)propiophenone 3-(2-methylphenyl)propionyl chloride->4'-Fluoro-3-(2-methylphenyl)propiophenone  DCM, 0°C to RT Fluorobenzene Fluorobenzene Fluorobenzene->4'-Fluoro-3-(2-methylphenyl)propiophenone AlCl3 AlCl3 AlCl3->4'-Fluoro-3-(2-methylphenyl)propiophenone

Caption: Synthetic workflow for 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Troubleshooting Logic Diagram

Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Deactivated Catalyst Deactivated Catalyst Low Yield->Deactivated Catalyst Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Monitor Progress (TLC/HPLC) Monitor Progress (TLC/HPLC) Incomplete Reaction->Monitor Progress (TLC/HPLC) Use Anhydrous Reagents Use Anhydrous Reagents Deactivated Catalyst->Use Anhydrous Reagents Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile High Ortho-Isomer High Ortho-Isomer High Temperature High Temperature High Ortho-Isomer->High Temperature Solvent Effects Solvent Effects High Ortho-Isomer->Solvent Effects Maintain <5°C Maintain <5°C High Temperature->Maintain <5°C Use Non-polar Solvent Use Non-polar Solvent Solvent Effects->Use Non-polar Solvent

Caption: Troubleshooting logic for common synthesis issues.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the synthesis and structural validation of 4'-Fluoro-3-(2-methylphenyl)propiophenone, a novel ketone with potential applications in medicinal chemistry and materials science. We will explore a robust synthetic methodology, offer a detailed interpretation of predicted spectral data for unambiguous structural confirmation, and compare this approach with alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and characterize this and related compounds.

Introduction: The Rationale for a Fluorinated Propiophenone Derivative

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The target molecule, 4'-Fluoro-3-(2-methylphenyl)propiophenone, combines the favorable properties of a fluorinated aromatic ring with the structural motif of a propiophenone. This specific arrangement of functional groups presents a compelling target for synthetic exploration and biological evaluation.

This guide will focus on a classical yet effective two-step synthetic sequence: the preparation of the precursor 3-(2-methylphenyl)propanoic acid, followed by a Friedel-Crafts acylation reaction with fluorobenzene. The causality behind this choice lies in the commercial availability of starting materials and the generally high yields and predictability of these reaction types.

Proposed Synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone

The proposed synthesis is a two-step process, beginning with the synthesis of 3-(2-methylphenyl)propanoic acid, followed by its conversion to the corresponding acyl chloride and subsequent Friedel-Crafts acylation of fluorobenzene.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-methylphenyl)propanoic acid cluster_step2 Step 2: Friedel-Crafts Acylation 2-methylbenzyl_cyanide 2-Methylbenzyl cyanide hydrolysis Acid or Base Hydrolysis 2-methylbenzyl_cyanide->hydrolysis propanoic_acid 3-(2-Methylphenyl)propanoic acid hydrolysis->propanoic_acid acyl_chloride_formation Acyl Chloride Formation (SOCl₂) propanoic_acid->acyl_chloride_formation acyl_chloride 3-(2-Methylphenyl)propionyl chloride acyl_chloride_formation->acyl_chloride friedel_crafts Friedel-Crafts Acylation (AlCl₃) acyl_chloride->friedel_crafts fluorobenzene Fluorobenzene fluorobenzene->friedel_crafts final_product 4'-Fluoro-3-(2-methylphenyl)propiophenone friedel_crafts->final_product

Caption: Overall workflow for the synthesis of 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Experimental Protocol

Step 1: Synthesis of 3-(2-methylphenyl)propanoic acid

This procedure is adapted from analogous syntheses of arylpropanoic acids.

  • Hydrolysis of 2-Methylbenzyl Cyanide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzyl cyanide (1 equivalent).

    • Add a 10% aqueous solution of sodium hydroxide (or a strong acid like sulfuric acid) in excess.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 3-(2-methylphenyl)propanoic acid.

Step 2: Friedel-Crafts Acylation of Fluorobenzene

This step involves the formation of the acyl chloride in situ, followed by the Friedel-Crafts reaction.

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-(2-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the mixture in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2-methylphenyl)propionyl chloride.

  • Friedel-Crafts Acylation:

    • In a separate flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.3 equivalents) to an excess of fluorobenzene (which also acts as the solvent).

    • Cool the mixture in an ice bath.

    • Dissolve the crude 3-(2-methylphenyl)propionyl chloride in a small amount of anhydrous fluorobenzene and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride in fluorobenzene over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 4'-Fluoro-3-(2-methylphenyl)propiophenone.

Spectral Data Validation: A Predictive Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the presence of two aromatic rings and overlapping signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05 - 7.95dd2HH-2', H-6'Protons ortho to the carbonyl group on the fluorophenyl ring, showing coupling to the fluorine and the adjacent proton.
~7.25 - 7.10m6HH-3', H-5' & Ar-H (tolyl)Overlapping multiplets for the protons meta to the carbonyl on the fluorophenyl ring and the four protons of the 2-methylphenyl ring.
~3.20t2H-CH₂-C=OMethylene protons adjacent to the carbonyl group, appearing as a triplet due to coupling with the adjacent methylene group.
~2.95t2HAr-CH₂-Methylene protons adjacent to the tolyl ring, appearing as a triplet due to coupling with the other methylene group.
~2.35s3H-CH₃Singlet for the methyl group on the tolyl ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework.

Chemical Shift (δ, ppm)AssignmentRationale
~198.5C=OCarbonyl carbon, deshielded.
~165.0 (d, ¹JCF ≈ 250 Hz)C-4'Carbon directly attached to fluorine, showing a large one-bond coupling constant.
~138.0C-Ar (ipso, tolyl)Quaternary carbon of the tolyl ring attached to the propyl chain.
~135.5C-Ar (ipso, tolyl)Quaternary carbon of the tolyl ring with the methyl group.
~132.0 (d, ³JCF ≈ 9 Hz)C-2', C-6'Carbons ortho to the carbonyl group, showing a three-bond coupling to fluorine.
~130.5 - 126.0C-Ar (tolyl)Aromatic carbons of the tolyl ring.
~115.5 (d, ²JCF ≈ 22 Hz)C-3', C-5'Carbons meta to the carbonyl group, showing a two-bond coupling to fluorine.
~38.0-CH₂-C=OMethylene carbon adjacent to the carbonyl.
~30.0Ar-CH₂-Methylene carbon adjacent to the tolyl ring.
~19.0-CH₃Methyl carbon of the tolyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum will provide key information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1230StrongC-F stretch
~1160StrongC-C-C skeletal vibrations

The carbonyl stretch is expected around 1685 cm⁻¹ due to conjugation with the aromatic ring.[2][3]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 242, corresponding to the molecular weight of the compound (C₁₆H₁₅FO).

  • Key Fragmentation Patterns:

    • m/z = 123: A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, forming the stable 4-fluorobenzoyl cation.

    • m/z = 119: Loss of the ethyl group from the propiophenone side chain.

    • m/z = 91: A peak corresponding to the tropylium ion, formed from the 2-methylphenylmethyl fragment.

Comparison with Alternative Synthetic Routes

While the proposed Friedel-Crafts acylation is a robust method, other synthetic strategies could be considered.

Synthetic MethodAdvantagesDisadvantages
Proposed: Friedel-Crafts Acylation High yields, well-established, readily available starting materials.Requires a stoichiometric amount of Lewis acid, which can be sensitive to moisture and lead to corrosive byproducts.
Friedel-Crafts Alkylation followed by Oxidation Avoids the need for an acyl chloride.Prone to polysubstitution and carbocation rearrangements. The oxidation step adds complexity.
Suzuki or Stille Coupling Milder reaction conditions, high functional group tolerance.Requires the synthesis of a suitable organometallic reagent and a halogenated precursor, adding steps to the overall synthesis.

The Friedel-Crafts acylation remains the most direct and efficient method for this particular target molecule.[4]

FC_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Aromatic Substitution acyl_chloride R-CO-Cl complex R-CO-Cl⁺-AlCl₃⁻ acyl_chloride->complex + AlCl₃ AlCl3 AlCl₃ acylium_ion [R-C≡O]⁺ (Acylium ion) complex->acylium_ion Cleavage AlCl4- [AlCl₄]⁻ complex->AlCl4- fluorobenzene Fluorobenzene sigma_complex Sigma Complex (Arenium ion) fluorobenzene->sigma_complex + [R-C≡O]⁺ product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ final_product 4'-Fluoro-ketone product_complex->final_product Hydrolysis

Caption: Mechanism of the Friedel-Crafts Acylation.

Conclusion

This guide has outlined a reliable and efficient synthetic route for the preparation of 4'-Fluoro-3-(2-methylphenyl)propiophenone. The proposed two-step synthesis, culminating in a Friedel-Crafts acylation, is a practical approach for laboratory-scale synthesis. The detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra provides a solid framework for the structural validation of the final product. By understanding the expected spectral characteristics, researchers can confidently confirm the identity and purity of their synthesized material. The comparison with alternative methods further solidifies the choice of the Friedel-Crafts acylation as a preferred route for this target molecule.

References

  • PubChem. 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • PubChem. 2',4'-Difluoro-3-(2-methylphenyl)propiophenone. [Link]

  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Sci-Hub. 3-(2-Methylphenyl)propanoic acid. [Link]

  • Google Patents.
  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

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Safety Operating Guide

Navigating the Unknown: A Safety and Handling Guide for 4'-Fluoro-3-(2-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the frontier is often defined by novel compounds with limited safety data. 4'-Fluoro-3-(2-methylphenyl)propiophenone is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a rigorous, precautionary approach is not just recommended—it is essential. This guide provides the critical safety and handling protocols for this compound, grounding its recommendations in the hazard profiles of structurally similar chemicals and authoritative laboratory safety standards. Our core principle is to treat any compound of unknown toxicity as potentially hazardous, ensuring the highest level of protection for all personnel.

Hazard Assessment: An Inferential Profile

Lacking specific data for 4'-Fluoro-3-(2-methylphenyl)propiophenone, we must infer its potential hazards from analogous structures. Propiophenone derivatives frequently exhibit a range of health effects. For instance, Safety Data Sheets for compounds like 4'-Methylpropiophenone and 3',5'-difluoro-3-(4-thiomethylphenyl)propiophenone indicate several GHS hazard classifications that we must assume apply to our target compound.[1][2]

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation/Corrosion: Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Skin Sensitization: May provoke an allergic skin reaction.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

Furthermore, the presence of a fluorine atom introduces the need for caution regarding its thermal decomposition products. Halogenated organic compounds can release toxic and corrosive gases, such as hydrogen fluoride, upon combustion.[4][5] Therefore, all handling procedures must be designed to mitigate exposure through all potential routes: inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your Essential Barrier

Personal Protective Equipment is the most direct line of defense and must be worn at all times when handling this compound.[6][7] The selection of PPE is dictated by the anticipated hazards and must comply with established standards such as those from the Occupational Safety and Health Administration (OSHA).[8][9]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles for splash-prone procedures.[10]Protects against splashes of the compound or solvents, which are expected to be severe eye irritants.[3][6]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Provides a barrier against skin contact, mitigating the risk of irritation and potential sensitization.[6][11] Latex gloves are not recommended due to poor chemical resistance and potential for allergies.[12]
Body Protection Flame-resistant laboratory coat, fully buttoned.Shields skin and personal clothing from contamination.[6][10] Flame resistance provides protection in case of a fire involving flammable solvents.
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and falling objects.[6][10]
Respiratory Protection Not required for handling small quantities in a certified chemical fume hood. For weighing powders or potential aerosol generation, consult your institution's Chemical Hygiene Officer.Engineering controls are the primary method of respiratory protection.[13]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage. This workflow is designed to minimize exposure and prevent accidental release. Every laboratory must have a designated Chemical Hygiene Officer and a written Chemical Hygiene Plan (CHP) that this procedure supplements.[8][13]

Preparation and Weighing

All manipulations of 4'-Fluoro-3-(2-methylphenyl)propiophenone, especially handling of the solid form, must occur within a certified chemical fume hood to control exposure to dust and vapors.[3][14]

Step-by-Step Protocol:

  • Prepare the Work Area: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully transfer the desired amount of the compound from the primary container to a tared weigh boat or paper. Avoid creating dust. If dust is unavoidable, additional respiratory protection may be warranted following a formal hazard assessment.

  • Dissolution: If preparing a solution, add the solid to the solvent in a flask within the fume hood. Cap the flask immediately after addition.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Handling Solutions

When working with solutions, the primary risks are splashes and the generation of vapors.

  • Containment: Always use secondary containment (e.g., a beaker or tray) when transporting solutions, even for short distances within the lab.[15]

  • Avoidance of "Routine" Exposure: Never smell or taste chemicals. Use a pipette bulb or pump; never use mouth suction.[16]

  • Heating: If heating is required, do so in a well-ventilated area within the fume hood. Vapors are likely heavier than air and can accumulate.

Emergency and Disposal Procedures

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.[14]

  • Small Spills (Inside Fume Hood): For minor spills contained within the fume hood, use an appropriate chemical spill kit. Absorb liquids with an inert material (e.g., vermiculite or sand).

  • Decontamination: Clean the affected area thoroughly.

  • Waste: Collect all spill cleanup materials in a sealed, properly labeled container for hazardous waste disposal.[14]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][14] Seek medical attention if irritation or a rash develops.[1]

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]

Waste Disposal Plan

As a halogenated organic compound, 4'-Fluoro-3-(2-methylphenyl)propiophenone and its associated waste must be disposed of following specific protocols.

  • Segregation: Do not mix this waste with non-halogenated solvent waste.

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

  • Disposal: The primary method of disposal for this type of waste is typically incineration by a licensed hazardous waste disposal company.[4][5] This ensures the complete destruction of the compound and allows for the scrubbing of acidic gases like hydrogen fluoride.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling 4'-Fluoro-3-(2-methylphenyl)propiophenone.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Hazard Assessment (Assume Hazardous) PPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood 3. Prepare Fume Hood (Certified & Uncluttered) PPE->Hood Weigh 4. Weigh Solid Compound Hood->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Workup 6. Perform Chemical Synthesis Transfer->Workup Decon 7. Decontaminate Glassware & Work Area Workup->Decon Spill Spill Occurs Workup->Spill Waste 8. Segregate Halogenated Waste Decon->Waste Disposal 9. Arrange EHS Pickup Waste->Disposal Doff 10. Doff PPE & Wash Hands Disposal->Doff Emergency Execute Emergency Protocol (Alert, Evacuate, Clean/Report) Spill->Emergency

Caption: Safe handling workflow for novel propiophenone derivatives.

References

  • 4'-Methylpropiophenone Safety Data Sheet. (2024).
  • Propiophenone-2',3',4',5',6'-d5 Safety Data Sheet. (2015).
  • 4'-Methylpropiophenone Safety Data Sheet. (n.d.).
  • Propiophenone Safety Data Sheet. (2023).
  • 3',4'-(Methylenedioxy)propiophenone Safety Data Sheet. (2025).
  • 3',5'-difluoro-3-(4-thiomethylphenyl)propiophenone Safety Data Sheet. (2024).
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2021). Plastics Europe. Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. (2018). Society of the Plastics Industry, Inc. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Safety Information Resources | ACS College Safety Video #2. (2022). American Chemical Society. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2012). The Society of the Plastics Industry, Inc. Retrieved from [Link]

  • Chemical Safety Manual for Small Businesses. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. Retrieved from [Link]

  • Submit to ACS Chemical Health & Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment – Lab Safety. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

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